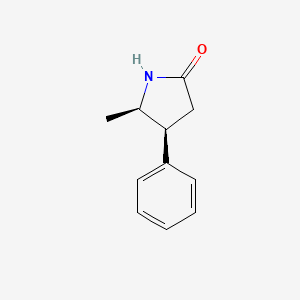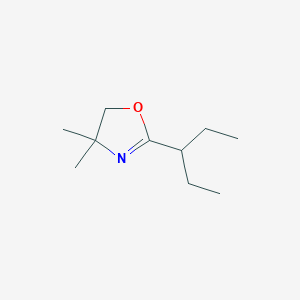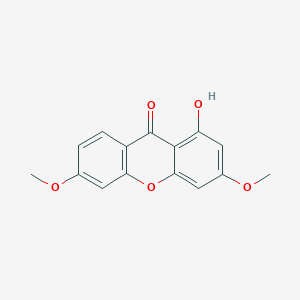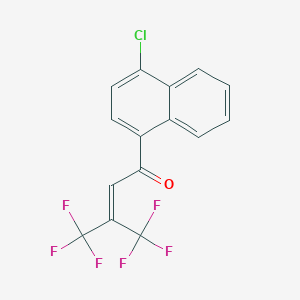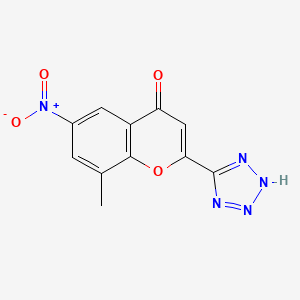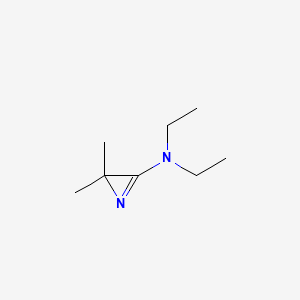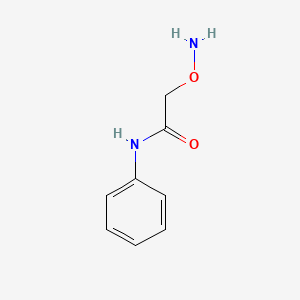
2-(Aminooxy)-n-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminooxy)-n-phenylacetamide is an organic compound that features an aminooxy functional group attached to a phenylacetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminooxy)-n-phenylacetamide typically involves the reaction of phenylacetic acid with hydroxylamine to form the corresponding oxime, followed by reduction to the aminooxy derivative. The reaction conditions often include the use of catalysts such as aniline or p-phenylenediamine to accelerate the formation of the oxime bond . The process is usually carried out in aqueous media under mild conditions to ensure high chemoselectivity and stability of the oxime bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Aminooxy)-n-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the oxime to the corresponding amine.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminooxy group can yield nitroso compounds, while reduction can produce primary amines .
Applications De Recherche Scientifique
2-(Aminooxy)-n-phenylacetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Aminooxy)-n-phenylacetamide involves its ability to form stable oxime bonds with carbonyl groups. This reactivity is utilized in bioconjugation and the modification of biomolecules. The compound can inhibit enzymes by forming covalent bonds with active site residues, thereby blocking their activity . Molecular targets include enzymes with carbonyl-containing substrates, such as aminotransferases .
Comparaison Avec Des Composés Similaires
Similar Compounds
Aminooxyacetic acid: Similar in structure but with a carboxylic acid group instead of a phenylacetamide.
O-Benzylhydroxylamine: Contains a benzyl group instead of a phenylacetamide.
O-Allylhydroxylamine: Features an allyl group in place of the phenylacetamide.
Uniqueness
2-(Aminooxy)-n-phenylacetamide is unique due to its phenylacetamide backbone, which provides distinct reactivity and stability compared to other aminooxy compounds. This uniqueness makes it particularly useful in specific bioconjugation and synthetic applications .
Propriétés
Numéro CAS |
33116-18-6 |
|---|---|
Formule moléculaire |
C8H10N2O2 |
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
2-aminooxy-N-phenylacetamide |
InChI |
InChI=1S/C8H10N2O2/c9-12-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6,9H2,(H,10,11) |
Clé InChI |
UWGFBSKJHHYPHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)
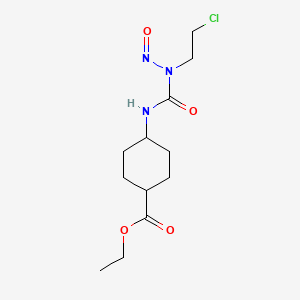
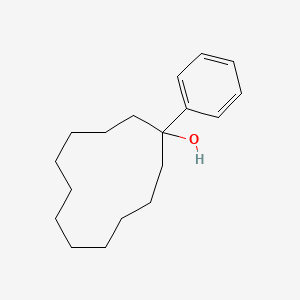
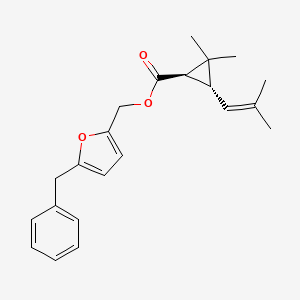
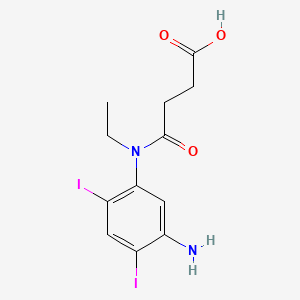
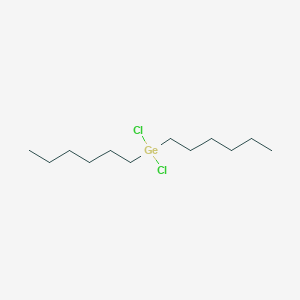
![4-methoxy-N-[2,2,2-trichloro-1-(4-chlorophenyl)ethyl]aniline](/img/structure/B14678419.png)
